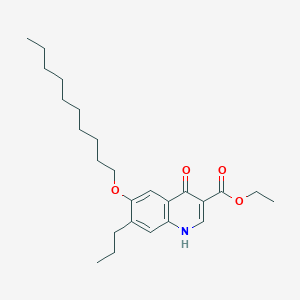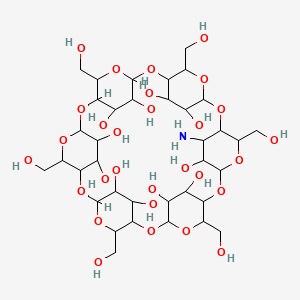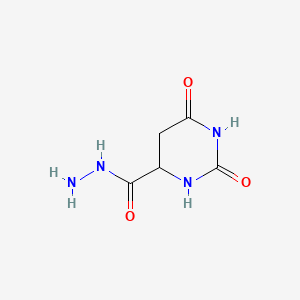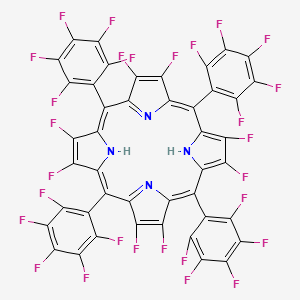
beta-Lipotropin (1-10) (porcine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Lipotropin (1-10) (porcine) is a peptide fragment derived from the larger beta-lipotropin protein found in porcine (pig) sources. Beta-lipotropin itself is a precursor to several biologically active peptides, including beta-endorphin. The sequence of beta-Lipotropin (1-10) (porcine) is Glu-Leu-Ala-Gly-Ala-Pro-Pro-Glu-Pro-Ala .
Preparation Methods
Synthetic Routes and Reaction Conditions
Beta-Lipotropin (1-10) (porcine) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for protecting the amino groups of the amino acids .
Coupling Reaction: Each amino acid is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Deprotection: The Fmoc group is removed using a solution of piperidine in DMF (dimethylformamide).
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a mixture of TFA (trifluoroacetic acid), water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of beta-Lipotropin (1-10) (porcine) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for stability .
Chemical Reactions Analysis
Types of Reactions
Beta-Lipotropin (1-10) (porcine) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving the amino acid residues.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or performic acid can oxidize methionine residues to methionine sulfoxide.
Reduction: Reducing agents such as dithiothreitol (DTT) or beta-mercaptoethanol can reduce disulfide bonds in cysteine residues.
Substitution: Amino acid residues can be substituted using site-directed mutagenesis techniques.
Major Products Formed
The major products formed from these reactions include modified peptides with altered amino acid residues, such as oxidized methionine or reduced cysteine .
Scientific Research Applications
Beta-Lipotropin (1-10) (porcine) has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in the regulation of lipid metabolism and energy homeostasis.
Medicine: Explored for its potential therapeutic effects, particularly in pain management due to its relation to beta-endorphin.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques
Mechanism of Action
Beta-Lipotropin (1-10) (porcine) exerts its effects primarily through interaction with specific receptors and enzymes. It is a precursor to beta-endorphin, which binds to opioid receptors in the nervous system, leading to analgesic effects. The peptide also influences lipid metabolism by interacting with lipoprotein receptors and enzymes involved in lipid breakdown and storage .
Comparison with Similar Compounds
Similar Compounds
Beta-Endorphin: A peptide derived from beta-lipotropin with potent analgesic effects.
Alpha-Melanocyte-Stimulating Hormone (alpha-MSH): Another peptide derived from the same precursor, involved in pigmentation and energy homeostasis.
Gamma-Lipotropin: A fragment of beta-lipotropin with roles in lipid metabolism.
Uniqueness
Beta-Lipotropin (1-10) (porcine) is unique due to its specific sequence and its role as a precursor to multiple biologically active peptides. Its ability to influence both lipid metabolism and pain management makes it a compound of significant interest in various fields of research .
Properties
Molecular Formula |
C42H66N10O15 |
|---|---|
Molecular Weight |
951.0 g/mol |
IUPAC Name |
4-amino-5-[[1-[[1-[[2-[[1-[2-[2-[[4-carboxy-1-[2-(1-carboxyethylcarbamoyl)pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C42H66N10O15/c1-21(2)19-27(49-35(59)25(43)12-14-32(54)55)36(60)46-22(3)34(58)44-20-31(53)45-23(4)39(63)52-18-8-11-30(52)41(65)51-17-7-10-29(51)38(62)48-26(13-15-33(56)57)40(64)50-16-6-9-28(50)37(61)47-24(5)42(66)67/h21-30H,6-20,43H2,1-5H3,(H,44,58)(H,45,53)(H,46,60)(H,47,61)(H,48,62)(H,49,59)(H,54,55)(H,56,57)(H,66,67) |
InChI Key |
VKXYFOFDYJGSMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B12324111.png)

![[2-(17-hydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12324124.png)

![2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12324127.png)
![9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9-trien-14-one](/img/structure/B12324133.png)

![(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrouro[3,4-g][1]benzouran]-6'-one](/img/structure/B12324143.png)
![[4,5-Dihydroxy-2-[4-hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxan-3-yl] acetate](/img/structure/B12324155.png)
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbutanoate](/img/structure/B12324157.png)


![3-{[4-(diethylamino)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B12324173.png)
